3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline
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Overview
Description
3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline is an organic compound with the molecular formula C13H9BrF3NO It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenoxy group attached to an aniline core
Mechanism of Action
Target of Action
The primary target of 3-Bromo-4-(4-(trifluoromethyl)phenoxy)aniline is the sphingosine-1-phosphate (S1P) receptor . This receptor plays a crucial role in the regulation of immune cell trafficking, vascular development, and heart rate.
Mode of Action
The compound acts as a potent agonist on the S1P receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the S1P receptor, initiating a series of biochemical reactions within the cell.
Biochemical Pathways
Upon binding to the S1P receptor, the compound influences several biochemical pathways. One of the key pathways affected is the S1P signaling pathway , which plays a role in immune cell trafficking, lymphocyte egress from lymphoid organs, and the regulation of heart rate .
Pharmacokinetics
It is known that the compound is generated upon phosphorylation in vivo .
Result of Action
The activation of the S1P receptor by the compound results in a variety of cellular effects. These include changes in cell migration, adhesion, and proliferation. The compound’s action on the S1P receptor also influences lymphocyte circulation and heart rate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as recrystallization and chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The aniline group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are often used.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as phenols, thiols, or amines.
Oxidation: Products include nitroanilines, nitrosoanilines, and other oxidized derivatives.
Reduction: Products include various amines and other reduced forms of the compound.
Scientific Research Applications
3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: Similar structure but lacks the phenoxy group.
3-Methyl-4-[4-(trifluoromethyl)thio]phenoxy]aniline: Contains a methyl group and a thioether linkage instead of a bromine atom.
4-Bromobenzotrifluoride: Similar trifluoromethyl and bromine substitution but lacks the aniline and phenoxy groups .
Uniqueness
3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline is unique due to the combination of its bromine, trifluoromethyl, and phenoxy groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
3-bromo-4-[4-(trifluoromethyl)phenoxy]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF3NO/c14-11-7-9(18)3-6-12(11)19-10-4-1-8(2-5-10)13(15,16)17/h1-7H,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNBOIZGQPMQIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=C(C=C(C=C2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1284713-23-0 |
Source
|
Record name | 3-bromo-4-[4-(trifluoromethyl)phenoxy]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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